molecular formula C17H19ClN2OS B2581871 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034575-30-7

1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2581871
CAS No.: 2034575-30-7
M. Wt: 334.86
InChI Key: FQRQAIGYJAVVDU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophenyl group, and a cyclopentyl moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(thiophen-3-yl)cyclopentylmethanol, which is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(cyclopentylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2-Chlorophenyl)-3-((1-(furan-3-yl)cyclopentyl)methyl)urea

Uniqueness: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophen-3-yl group, in particular, can enhance its electronic properties and potential interactions with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-5-1-2-6-15(14)20-16(21)19-12-17(8-3-4-9-17)13-7-10-22-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRQAIGYJAVVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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